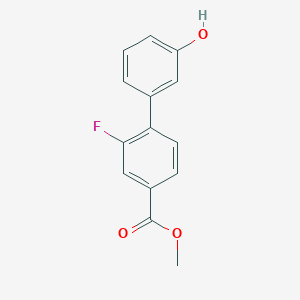
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95%
Overview
Description
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% (2-F5MCPP) is an organic compound widely used in scientific research. It is a derivative of phenol and is typically used as an intermediate in organic synthesis. 2-F5MCPP has a wide range of applications in research, including as a reagent in the synthesis of organic compounds and as a starting material in organic synthesis. It is also used in biological studies as a fluorescent probe or as a substrate in enzymatic reactions.
Mechanism of Action
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a unique mechanism of action. It is a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% also acts as a catalyst in organic reactions, as it can activate electrophilic reagents and facilitate the formation of covalent bonds. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can act as a ligand in coordination chemistry, binding to transition metals and forming complexes.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can also modulate the activity of enzymes and other proteins, affecting the metabolism of drugs and other xenobiotics. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can interact with cell membranes and other cellular components, affecting the function of cells and tissues.
Advantages and Limitations for Lab Experiments
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a low melting point and a low volatility, making it easy to handle and store. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is also soluble in a variety of solvents, making it easy to use in reactions. However, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% also has some limitations. For example, it can be toxic and can cause skin irritation, so it should be handled with care. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can decompose in the presence of light or heat, so it should be stored in a dark, cool place.
Future Directions
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of potential future applications. It can be used as a starting material in the synthesis of drugs, such as anti-HIV drugs and anti-cancer drugs. It can also be used as a fluorescent probe in biological studies, allowing researchers to monitor the activity of enzymes and other proteins. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can be used as a ligand in coordination chemistry, allowing researchers to study the structure of transition metal complexes. Finally, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can be used as a catalyst in organic reactions, facilitating the formation of covalent bonds.
Scientific Research Applications
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of organic compounds, as a starting material in organic synthesis, and as a fluorescent probe in biological studies. It can also be used as a substrate in enzymatic reactions, as a catalyst in organic reactions, and as a ligand in coordination chemistry. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is also used in the synthesis of drugs, such as anti-HIV drugs and anti-cancer drugs.
properties
IUPAC Name |
methyl 4-fluoro-3-(2-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)9-6-7-12(15)11(8-9)10-4-2-3-5-13(10)16/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSZQNJDQLYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683580 | |
| Record name | Methyl 6-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764703-61-9 | |
| Record name | Methyl 6-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370356.png)
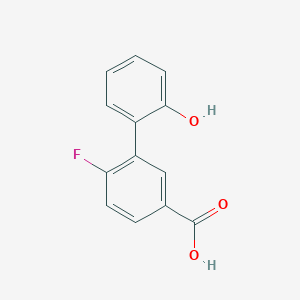
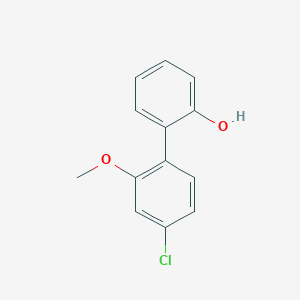
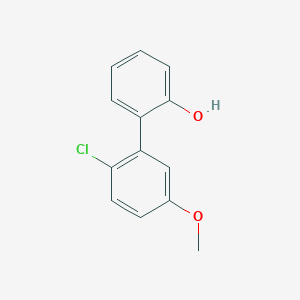



![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370415.png)
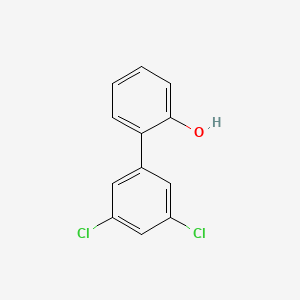
![3-[3-(N-Ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370430.png)

